Atorvastatin Dehydro Lactone

Forced Degradation Impurity Profiling Acid Stability

Atorvastatin Dehydro Lactone (CAS 442851-50-5) is a dehydration impurity of atorvastatin, formed exclusively under harsh acidic conditions. It serves as a critical reference standard for analytical method development and quality control. - Melting point 80-85°C; MW 522.63 g/mol for orthogonal identification. - >98% yield under 20% H₂SO₄ enables forced degradation studies. - Distinct UV and MS/MS profiles ensure accurate HPLC/LC-MS peak identification. Ensure reliable impurity profiling and regulatory compliance.

Molecular Formula C33H31FN2O3
Molecular Weight 522.63
CAS No. 442851-50-5
Cat. No. B601599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtorvastatin Dehydro Lactone
CAS442851-50-5
Synonyms3-Dehydroxy 2,3-Dehydro Atorvastatin Lactone;  1-[2-[(2S)-3,6-Dihydro-6-oxo-2H-pyran-2-yl]ethyl]-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide
Molecular FormulaC33H31FN2O3
Molecular Weight522.63
Structural Identifiers
SMILESCC(C)C1=C(C(=C(N1CCC2CC=CC(=O)O2)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
InChIInChI=1S/C33H31FN2O3/c1-22(2)31-30(33(38)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27-14-9-15-28(37)39-27/h3-13,15-19,22,27H,14,20-21H2,1-2H3,(H,35,38)/t27-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Atorvastatin Dehydro Lactone Impurity Reference Standard


Atorvastatin Dehydro Lactone (CAS 442851-50-5), also known as 3-Dehydroxy 2,3-Dehydro Atorvastatin Lactone or Atorvastatin 2,3-Anhydro Lactone, is a structurally distinct dehydration impurity of the widely prescribed statin drug atorvastatin [1]. It is formally classified as an atorvastatin-related impurity and is utilized primarily as a reference standard for analytical method development, method validation (AMV), and quality control (QC) in pharmaceutical manufacturing [2]. Its formation arises from the acid-catalyzed dehydration of atorvastatin lactone, resulting in a conjugated, unsaturated lactone ring system that fundamentally alters its physicochemical properties and chromatographic behavior compared to both the parent drug and its common lactone metabolite [3].

1 Specific marker for harsh acid stress during manufacturing or storage
2 Distinct chromatographic retention and UV profile vs. parent drug and common lactone impurities
3 Enables accurate peak identification in HPLC and LC-MS stability-indicating methods

Why Atorvastatin Dehydro Lactone Cannot Be Substituted


Generic substitution with other atorvastatin-related impurities, such as Atorvastatin Lactone (USP Related Compound H) or Desfluoro Atorvastatin, is invalid for rigorous analytical and process control due to fundamental differences in formation mechanisms, chemical stability, and chromatographic separation properties. Atorvastatin Dehydro Lactone is exclusively formed via a secondary dehydration step from the primary lactone impurity under more extreme acidic conditions, a distinct stress pathway that is not observed for other common impurities [1]. Consequently, its presence serves as a specific marker for over-exposure to harsh acidic environments during manufacturing or storage, which is not tracked by standard impurity panels [2]. Furthermore, the loss of a hydroxyl group and introduction of a conjugated double bond significantly alter its lipophilicity and UV absorption profile, mandating the use of the specific compound for accurate peak identification, method validation, and quantification in HPLC and LC-MS assays [3].

Formation pathway mismatch Other atorvastatin impurities are not generated via strong acid dehydration; this compound marks specific acid exposure events.
Chromatographic profile mismatch Altered lipophilicity and UV absorbance prevent direct interchangeability with standard lactone impurity reference materials.
Marker specificity not covered by routine panels Routine impurity panels may miss acid-induced degradation if this specific marker is not included; substitution risks undetected product quality shifts.

Atorvastatin Dehydro Lactone Differentiation Evidence


Distinct Forced Degradation Pathway

Atorvastatin Dehydro Lactone (unsaturated lactone 3) is generated exclusively under strong acidic conditions, a distinct pathway from the formation of the primary lactone impurity (atorvastatin lactone, compound 2). Under reflux with 20% aqueous H₂SO₄ for 2 hours, the conversion to Atorvastatin Dehydro Lactone proceeds with >98% yield, whereas milder acid treatment (e.g., 2 M HCl at 20°C) favors formation of the primary lactone (55% yield) [1]. This quantitative difference in formation conditions provides a clear distinction for stability-indicating methods.

Forced Degradation Yield
Head-to-head
>98% yield
vs. 55% (primary lactone)
Distinguishes acid-stress severity in stability studies.
Under reflux with 20% H₂SO₄ vs. 2 M HCl at 20°C
Forced Degradation Impurity Profiling Acid Stability Process Control

Lower Melting Point Differentiation

Atorvastatin Dehydro Lactone exhibits a markedly lower melting point (80-85°C) compared to both the primary lactone impurity (Atorvastatin Lactone, mp 161°C) and the parent drug substance (Atorvastatin Calcium, mp 176-178°C) [1]. This thermal behavior difference, attributable to the dehydrated, conjugated structure, provides a simple and definitive means for identity confirmation and purity assessment via differential scanning calorimetry (DSC) or melting point apparatus.

Melting Point
Reported comparison
80–85 °C
vs. 161 °C (lactone) / 176–178 °C (parent)
Allows rapid orthogonal identity confirmation via DSC or melting point apparatus.
Substantial depression attributed to dehydrated, conjugated structure
Physicochemical Characterization Solid-State Properties Purity Analysis

Dehydration-Induced Mass Shift

Atorvastatin Dehydro Lactone (C₃₃H₃₁FN₂O₃, MW 522.63) is formally derived from Atorvastatin Lactone (C₃₃H₃₃FN₂O₄, MW 540.64) by the loss of a water molecule (Δm = -18.01 Da) . This mass difference is a direct and unambiguous identifier in high-resolution mass spectrometry (HRMS) workflows, allowing for clear differentiation from the lactone precursor and other isobaric impurities. The dehydration introduces a double bond into the lactone ring, which also alters the fragmentation pattern observed in MS/MS analyses [1].

Mass Shift (Δm)
Direct comparison
−18.01 Da
Enables unambiguous HRMS differentiation from lactone precursor.
Corresponds to loss of H₂O (C₃₃H₃₁FN₂O₃ vs. C₃₃H₃₃FN₂O₄)
Mass Spectrometry Structural Confirmation Impurity Identification

Specific Degradation Marker by MSⁿ

Comprehensive LC/MS and LC/TOFMS analyses identified 'dehydrated drug lactone' (Atorvastatin Dehydro Lactone) as one of six previously unknown hydrolytic degradation products formed under stress conditions [1]. This compound is distinct from the primary drug lactone and is formed via a secondary dehydration pathway. Its unique MSⁿ fragmentation pathway has been established, providing a validated spectral signature for its detection and confirmation in stability samples.

MSⁿ Degradation Marker
Supporting evidence
Characterized MSⁿ fragmentation pathway
Supports stability-indicating LC-MS method development.
Identified as 'dehydrated drug lactone' under hydrolytic stress; LC/TOFMS
LC-MS Stability-Indicating Method Degradation Pathway

Atorvastatin Dehydro Lactone Applications


Forced Degradation and Method Development

Utilize Atorvastatin Dehydro Lactone as a critical reference marker in forced degradation (acid stress) studies to validate stability-indicating HPLC or UPLC methods. Its formation under harsh acidic conditions (>98% yield in 20% H₂SO₄) and distinct chromatographic behavior enable the accurate assessment of drug product stability under extreme storage or manufacturing conditions [1]. The compound's unique MS/MS fragmentation pattern further supports its use in developing highly specific LC-MS methods for impurity profiling [2].

Quality Control and Batch Release Testing

Employ Atorvastatin Dehydro Lactone as a reference standard for identification, purity, and assay tests in quality control laboratories. Its significantly lower melting point (80-85°C) and reduced molecular weight (522.63 g/mol) compared to atorvastatin lactone provide orthogonal identification parameters for confirming the presence or absence of this specific impurity in atorvastatin calcium API and finished dosage forms [1][2]. This ensures compliance with pharmacopoeial impurity thresholds and regulatory guidelines.

Process Optimization for Atorvastatin Synthesis

Monitor the formation of Atorvastatin Dehydro Lactone during the lactonization and work-up steps of atorvastatin synthesis to optimize reaction conditions and minimize impurity levels. The quantitative yield data from forced degradation studies (e.g., >98% formation under 20% H₂SO₄) provides a benchmark for assessing the severity of acidic process steps and implementing effective purification strategies to reduce this specific impurity to acceptable limits [1].

Application
Selection Property
Validation Focus
Forced Degradation & Stability-Indicating Method Development
Acid-stress marker specificity
Chromatographic resolution from parent drug and primary lactone impurity
QC Identity & Purity Testing
Orthogonal identification parameters (melting point, mass shift)
Compliance with pharmacopoeial impurity thresholds and method specificity
Process Optimization & Control
Quantitative degradation yield benchmark
Process condition severity assessment and impurity reduction strategies

Technical Documentation Hub

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27 linked technical documents
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